molecular formula C23H16F2N4O2 B12944581 (S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide

(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide

Cat. No.: B12944581
M. Wt: 418.4 g/mol
InChI Key: QUSYLBPSSGPXBL-ZDUSSCGKSA-N
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Description

(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide is a synthetic organic compound that belongs to the class of benzo[d]oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]oxazole core, followed by the introduction of the cyanophenyl and difluorophenyl groups. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]oxazole derivatives: Compounds with similar core structures but different substituents.

    Cyanophenyl compounds: Molecules containing the cyanophenyl group.

    Difluorophenyl compounds: Compounds with the difluorophenyl moiety.

Uniqueness

(S)-N-(2-(4-cyanophenyl)benzo[d]oxazol-5-yl)-2-((2,3-difluorophenyl)amino)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H16F2N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

(2S)-N-[2-(4-cyanophenyl)-1,3-benzoxazol-5-yl]-2-(2,3-difluoroanilino)propanamide

InChI

InChI=1S/C23H16F2N4O2/c1-13(27-18-4-2-3-17(24)21(18)25)22(30)28-16-9-10-20-19(11-16)29-23(31-20)15-7-5-14(12-26)6-8-15/h2-11,13,27H,1H3,(H,28,30)/t13-/m0/s1

InChI Key

QUSYLBPSSGPXBL-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C#N)NC4=C(C(=CC=C4)F)F

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C#N)NC4=C(C(=CC=C4)F)F

Origin of Product

United States

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